molecular formula C22H20N2O4S B15032018 Methyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate

Methyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate

Cat. No.: B15032018
M. Wt: 408.5 g/mol
InChI Key: AVWOFVGIZVYDMM-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a benzoate ester, a thiophene ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Intermediate Amide: The initial step involves the reaction of 4-methylbenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. This reaction forms the intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with methyl 2-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE may involve optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the benzoate ester.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE: can be compared with other benzoate esters, thiophene derivatives, and formamido compounds.

Uniqueness

    Structural Uniqueness: The combination of a benzoate ester, thiophene ring, and formamido group in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Functional Uniqueness: Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Conclusion

METHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}BENZOATE is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate

InChI

InChI=1S/C22H20N2O4S/c1-14-9-11-15(12-10-14)19(25)20(24-21(26)18-8-5-13-29-18)23-17-7-4-3-6-16(17)22(27)28-2/h3-13,20,23H,1-2H3,(H,24,26)

InChI Key

AVWOFVGIZVYDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2C(=O)OC)NC(=O)C3=CC=CS3

Origin of Product

United States

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